(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine is a heterocyclic compound with the molecular formula C7H8N4. It is characterized by a pyrrolo[2,3-b]pyrazine core structure, which is a fused bicyclic system containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrazine with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: (5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- (5H-Pyrrolo[2,3-b]pyrazin-6-yl)amine
- (5H-Pyrrolo[2,3-b]pyrazin-6-yl)methylamine
Comparison: (5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature can influence its reactivity and interactions compared to similar compounds. For example, the methanamine group may enhance its solubility and ability to form hydrogen bonds, which can be advantageous in certain applications .
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazin-6-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-4-5-3-6-7(11-5)10-2-1-9-6/h1-3H,4,8H2,(H,10,11) |
InChI Key |
MEIPUOCJQHFVDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.